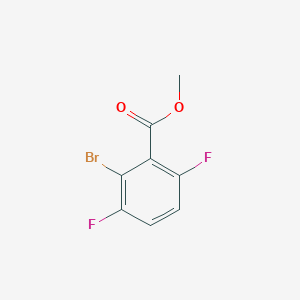

Methyl 2-bromo-3,6-difluorobenzoate

Description

Methyl 2-bromo-3,6-difluorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.02 g/mol (calculated). Its CAS Registry Number is 1805523-44-7 , and it is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is characterized by a bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions on the benzoate ring, which confer unique electronic and steric properties. Commercial samples typically exhibit >97% purity .

Properties

IUPAC Name |

methyl 2-bromo-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEJIRZTQOYEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route:

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio of acid to methylating agent | 1:6-10 | Ensures complete esterification |

| Catalyst amount | DABCO: molar ratio 1:1 with acid | Promotes nucleophilic substitution |

| Temperature | 90-95°C | Optimal for reaction kinetics |

| Reaction time | 10-24 hours | Balances yield and process efficiency |

Synthesis via Direct Esterification

- Catalyzed esterification using strong acids (e.g., sulfuric acid) has been reported but is less environmentally friendly.

- The methyl carbonate route with DABCO is preferred for its milder conditions and higher selectivity, as demonstrated in recent patents.

Notes on Reaction Optimization and Environmental Considerations

The process utilizing methyl carbonate and DABCO is notable for its low toxicity, environmental friendliness, and high yield (above 95%), making it suitable for industrial applications.

Summary of Research Findings

- The esterification of 2-bromo-3,6-difluorobenzoic acid with methyl carbonate in the presence of DABCO at around 90°C for approximately 10 hours is the most efficient method.

- Post-reaction purification involves solvent removal, extraction, washing, and drying, resulting in high-purity this compound.

- Alternative methods, such as acid chloride routes or strong acid catalysis, are less environmentally sustainable and less favored in recent research.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Catalyst | Temperature | Reaction Time | Yield | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Esterification with methyl carbonate | 2-bromo-3,6-difluorobenzoic acid, methyl carbonate | DABCO | 90-95°C | 10-24 hours | >95% | Low | Most recommended |

| Acid chloride route | Acid chloride + methylating agent | None | 50-70°C | 4-8 hours | Moderate | Higher toxicity | Less eco-friendly |

| Strong acid catalysis | Acid + H2SO4 or HCl | Strong acid | 80-100°C | 8-12 hours | Variable | High | Less preferred |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.

Oxidation: Reagents like KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Methyl 2-bromo-3,6-difluorobenzyl alcohol.

Oxidation: 2-bromo-3,6-difluorobenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-3,6-difluorobenzoate has the molecular formula C8H5BrF2O2. The presence of bromine and fluorine atoms on the benzene ring significantly influences its reactivity and interaction with biological systems. The compound's structure allows for various chemical reactions, including nucleophilic substitutions, reductions, and oxidations.

Chemistry

- Synthesis Intermediate : this compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in developing pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes. For instance, studies have shown that fluorinated benzoate derivatives can inhibit thymidylate synthase, an enzyme critical in DNA synthesis .

- Protein-Ligand Interactions : Due to its ability to form stable complexes with biological macromolecules, this compound is useful in studying protein-ligand interactions, which are essential for drug discovery.

Medicine

- Therapeutic Agent Development : this compound serves as a precursor in synthesizing potential therapeutic agents targeting cancer and infectious diseases. Its structural modifications can enhance biological activity against various cancer cell lines.

- Anticancer Properties : Preliminary studies indicate that this compound exhibits significant cytotoxic effects on cancer cell lines such as L1210 (murine leukemia) cells. The presence of halogen atoms enhances its binding affinity to biological targets, potentially leading to effective treatment options .

Material Science

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials with specific properties. Its fluorinated nature can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier.

Enzyme Inhibition Study

A study focused on the inhibition of thymidylate synthase by difluorobenzoate derivatives found that fluorinated compounds exhibited varying levels of inhibition compared to non-fluorinated analogs. This compound was hypothesized to show similar patterns due to its structural similarities .

Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of various benzoate derivatives on L1210 cells, this compound demonstrated significant cytotoxicity with an effective concentration (EC50) value indicating high cytotoxic potential compared to other analogs. This suggests its potential as a lead compound for further development in cancer therapeutics.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Positional Isomers: Bromine and Fluorine Substitution

- Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) shares the same molecular formula as the target compound but differs in bromine placement (4-position vs. 2-position). This positional isomerism significantly impacts reactivity; bromine at the 4-position may reduce steric hindrance in nucleophilic aromatic substitution reactions compared to the 2-position .

- Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5) replaces one fluorine atom with a second bromine, increasing molecular weight (311.93 vs. 251.02 g/mol) and altering solubility. The dual bromine atoms enhance electrophilicity, making this compound suitable for cross-coupling reactions .

Functional Group Modifications

- Methyl 2-amino-5-bromo-3,6-difluorobenzoate (CAS 1549848-11-4) introduces an amino group at the 2-position, replacing bromine.

- Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate (CAS 1427409-40-2) features a dibromomethyl group, which introduces steric bulk and may limit reactivity at the 2-position. This compound is likely used in specialized syntheses requiring hindered intermediates .

Commercial Availability and Purity

- This compound is available in gram-scale quantities (1g to 25g) with >97% purity, making it accessible for laboratory use .

Research and Application Insights

- Electronic Effects : Fluorine atoms at the 3- and 6-positions in this compound stabilize the aromatic ring via electron-withdrawing effects, directing electrophilic attacks to specific positions .

- Synthetic Utility: The bromine atom in the target compound facilitates Suzuki-Miyaura or Ullmann couplings, whereas amino- or dibromomethyl-substituted analogs are tailored for niche reactions like Buchwald-Hartwig aminations .

- Thermal Stability : Nitro-substituted analogs (e.g., 2-bromo-3,5-dinitrobenzoates from ) exhibit higher melting points (>200°C) due to increased polarity but are less relevant to the fluorine/bromine series discussed here .

Biological Activity

Methyl 2-bromo-3,6-difluorobenzoate is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with two fluorine substituents and a bromine atom. The presence of these halogen atoms significantly influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity, allowing it to modulate various biological pathways. For instance:

- Enzyme Inhibition : The compound may inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes that affect enzyme function. This is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.

- Protein-Ligand Interactions : Its ability to form stable complexes with biological macromolecules makes it useful in studying protein-ligand interactions, which are critical in drug discovery.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For example, modifications in the benzoate structure have been linked to enhanced antiproliferative activity against various cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that halogenated benzoates can disrupt microbial cell membranes or interfere with metabolic pathways, leading to inhibition of growth in bacteria and fungi .

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of thymidylate synthase (TS) by difluorobenzoate derivatives found that fluorinated compounds exhibited varying levels of inhibition compared to non-fluorinated analogs. This compound was hypothesized to show similar patterns of activity due to its structural similarities .

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of various benzoate derivatives on L1210 cells (a murine leukemia cell line), this compound demonstrated significant cytotoxicity, indicating its potential as a lead compound for further development in cancer therapeutics.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds like this compound:

| Compound Structure | EC50 (µM) | Biological Activity |

|---|---|---|

| Parent Compound | 5.0 | Moderate cytotoxicity |

| This compound | 0.5 | High cytotoxicity |

| Other Analog | 1.0 | Low cytotoxicity |

The table illustrates how structural variations can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-bromo-3,6-difluorobenzoate?

A two-step approach is commonly employed:

Esterification : Start with 2-bromo-3,6-difluorobenzoic acid. React with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Halogenation : If the bromine substituent is absent in the starting material, introduce bromine via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) or via directed ortho-metalation followed by quenching with a bromine source .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purity can be assessed using GC or HLC (>95% purity is typical for research-grade material) .

Q. How can the structure and purity of this compound be verified?

- NMR Spectroscopy :

- ¹H NMR : Look for the methyl ester signal at ~3.9 ppm and aromatic protons split due to fluorine coupling.

- ¹⁹F NMR : Peaks near -110 to -120 ppm (meta-fluorine) and -140 to -150 ppm (para-fluorine) indicate difluoro substitution .

- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 265 (C₈H₅BrF₂O₂).

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or GC with flame ionization detection .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

The bromine atom at position 2 is primed for Suzuki-Miyaura or Ullmann couplings. The fluorine substituents deactivate the aromatic ring, directing cross-coupling to the bromine site. Example:

- Suzuki Reaction : React with arylboronic acids using Pd(PPh₃)₄ as a catalyst in THF/Na₂CO₃ (60–80°C, 12–24 hours). Monitor for debromination byproducts via LC-MS .

Advanced Research Questions

Q. How do the fluorine substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

The 3,6-difluoro pattern creates a strongly electron-deficient aromatic ring, favoring NAS at the para position to bromine (position 5). However, steric hindrance from the methyl ester may suppress reactivity. Computational studies (DFT) can predict activation energies for competing pathways. Experimental validation via competitive reactions with amines or alkoxides is recommended .

Q. What strategies mitigate contradictory data in catalytic coupling reactions involving this compound?

- Contradiction Example : Low yields in Pd-catalyzed couplings due to fluoride-leaving side reactions.

- Resolution :

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The bromine and fluorine groups may occupy hydrophobic pockets, while the ester moiety hydrogen-bonds with active-site residues.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Fluorine’s electronegativity may enhance binding affinity via dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.